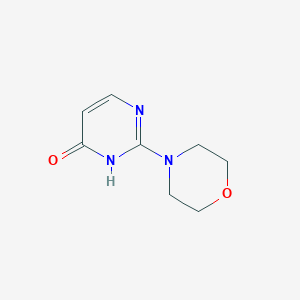

4-hydroxy-2-(morpholin-4-yl)pyrimidine

Vue d'ensemble

Description

2-Morpholin-4-yl-pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H11N3O2. It features a pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position.

Applications De Recherche Scientifique

2-Morpholin-4-yl-pyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

Target of Action

The primary target of 2-Morpholin-4-yl-pyrimidin-4-ol is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .

Mode of Action

2-Morpholin-4-yl-pyrimidin-4-ol acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets, thereby reducing the pathological effects associated with the overactivity of LRRK2 .

Biochemical Pathways

The inhibition of LRRK2 affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation. It is known that lrrk2 plays a role in various cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . By inhibiting LRRK2, 2-Morpholin-4-yl-pyrimidin-4-ol may influence these pathways, potentially alleviating the symptoms of diseases like PD .

Pharmacokinetics

It is known to be abrain-penetrant compound , suggesting that it can cross the blood-brain barrier. This is crucial for its potential use in treating neurological disorders like PD .

Result of Action

The inhibition of LRRK2 by 2-Morpholin-4-yl-pyrimidin-4-ol leads to a decrease in the pathological effects associated with the overactivity of LRRK2 . This could potentially alleviate the symptoms of diseases like PD .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Morpholin-4-yl-pyrimidin-4-ol involves the reaction of 2-thiomethyluracil with morpholine. The reaction is typically carried out at 145°C for 2 hours, followed by crystallization from ethanol to yield the product as white needles .

Industrial Production Methods

While specific industrial production methods for 2-Morpholin-4-yl-pyrimidin-4-ol are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-yl-pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The morpholine and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Morpholin-4-yl-quinolin-4-one: This compound is similar in structure but features a quinoline ring instead of a pyrimidine ring.

6-Methyl-2-morpholinopyrimidin-4-ol: This compound has a methyl group at the 6-position of the pyrimidine ring.

Uniqueness

2-Morpholin-4-yl-pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine group and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications.

Activité Biologique

2-Morpholin-4-yl-pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cardiovascular health and potential anti-cancer properties. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 2-Morpholin-4-yl-pyrimidin-4-ol features a pyrimidine ring substituted with a morpholine group, which contributes to its pharmacological properties. The compound is often studied for its interactions with various biological targets, including receptors and enzymes.

Cardiovascular Effects

Recent studies have highlighted the role of 2-Morpholin-4-yl-pyrimidin-4-ol as an agonist for the P2Y13 receptor. Activation of this receptor has been shown to enhance high-density lipoprotein (HDL) metabolism, which plays a crucial role in cholesterol transport and atherosclerosis management. In vivo experiments demonstrated that administration of this compound in mouse models resulted in:

- Increased HDL-C levels : Significant elevation in HDL cholesterol levels was observed after treatment, promoting reverse cholesterol transport.

- Decreased atherosclerotic plaques : Treatment led to a reduction in the size of atherosclerotic plaques in the aorta and carotid arteries of apoE−/− mice, suggesting a protective cardiovascular effect .

Table 1: Effects of 2-Morpholin-4-yl-pyrimidin-4-ol on Lipid Profiles

| Parameter | Control Group | Treatment Group (100 µg/kg/day) |

|---|---|---|

| Total Cholesterol (mg/dL) | 180 | 150 |

| HDL-C (mg/dL) | 40 | 60 |

| Atherosclerotic Plaques (mm²) | 5 | 3 |

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that treatment with this compound led to:

- Inhibition of cell proliferation : Significant reduction in the growth rates of various cancer cell lines was reported.

- Induction of apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells following treatment with 2-Morpholin-4-yl-pyrimidin-4-ol .

Table 2: Anti-Cancer Efficacy of 2-Morpholin-4-yl-pyrimidin-4-ol

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF7 (Breast) | 15 | 30 |

| A549 (Lung) | 20 | 25 |

| HeLa (Cervical) | 10 | 35 |

The mechanism by which 2-Morpholin-4-yl-pyrimidin-4-ol exerts its biological effects involves multiple pathways:

- P2Y13 Receptor Activation : Stimulation leads to enhanced HDL metabolism and reduced cholesterol levels.

- Inhibition of NAPE-PLD : This enzyme plays a role in lipid metabolism; compounds derived from this scaffold have shown promise as inhibitors .

- Cell Cycle Modulation : In cancer cells, the compound may interfere with cell cycle progression, leading to increased apoptosis .

Case Studies

Several case studies have been published exploring the efficacy of this compound:

- Study on Atherosclerosis : In a controlled study involving apoE−/− mice, treatment with the compound resulted in significant decreases in total cholesterol and plaque size over two weeks .

- Cancer Cell Line Study : A study investigating various cancer cell lines demonstrated that treatment with the compound resulted in dose-dependent inhibition of cell growth and increased apoptosis rates .

Propriétés

IUPAC Name |

2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNBVCKOPJXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362797 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19810-79-8 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.